molecular formula C19H17NO2 B5498157 2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5498157
M. Wt: 291.3 g/mol
InChI Key: ZRQHREPDQAWLSZ-RMKNXTFCSA-N
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Description

2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a substituted phenyl group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and 8-hydroxyquinoline.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxy-3-methylbenzaldehyde and 8-hydroxyquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.

    Ethenylation: The intermediate compound undergoes ethenylation using reagents like acetylene or ethylene in the presence of a catalyst such as palladium on carbon (Pd/C) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenyl group can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.

    4-Hydroxyquinoline: Another quinoline derivative with antimicrobial and antiviral properties.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness

2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a substituted phenyl group makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-12-14(7-11-18(13)22-2)6-9-16-10-8-15-4-3-5-17(21)19(15)20-16/h3-12,21H,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHREPDQAWLSZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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